

# Spectroscopic Elucidation of 2,4-Dichloroquinazoline-8-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dichloroquinazoline-8-carbonitrile

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This technical guide provides a comprehensive analysis of the spectroscopic properties of **2,4-dichloroquinazoline-8-carbonitrile**, a key intermediate in medicinal chemistry and drug discovery.[1] The strategic placement of chloro- and cyano- functionalities on the quinazoline scaffold makes this molecule a versatile building block for the synthesis of targeted therapeutics.[2][3] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights grounded in established principles and drawing parallels from structurally related analogs.

## Molecular Structure and Key Features

**2,4-dichloroquinazoline-8-carbonitrile** is a heterocyclic compound with the molecular formula  $C_9H_3Cl_2N_3$ . [4] Its structure, characterized by a fused benzene and pyrimidine ring system, is amenable to a variety of chemical transformations. The electron-withdrawing nature of the two chlorine atoms and the nitrile group significantly influences the electronic environment of the quinazoline core, which is reflected in its spectroscopic characteristics.

Figure 1: Molecular Structure of **2,4-Dichloroquinazoline-8-carbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a novel compound like **2,4-dichloroquinazoline-8-carbonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable.

### Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent is critical;  $\text{CDCl}_3$  is a common first choice for its versatility.
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.
- **$^1\text{H}$  NMR:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

### Predicted $^1\text{H}$ NMR Spectrum (400 MHz, $\text{CDCl}_3$ )

The aromatic region of the  $^1\text{H}$  NMR spectrum is expected to be informative. The three protons on the benzene ring (H-5, H-6, and H-7) will exhibit distinct chemical shifts and coupling patterns.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
~ 8.0 - 8.2	Doublet	~ 8.0	H-5 or H-7	The protons ortho to the nitrile group and the quinazoline ring fusion will be deshielded.
~ 7.8 - 8.0	Triplet	~ 8.0	H-6	This proton is coupled to both H-5 and H-7, resulting in a triplet.
~ 7.6 - 7.8	Doublet	~ 8.0	H-7 or H-5	The remaining aromatic proton will appear as a doublet.

Note: The exact chemical shifts are predictions and may vary based on the solvent and experimental conditions.

## Predicted $^{13}\text{C}$ NMR Spectrum (100 MHz, $\text{CDCl}_3$ )

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.[\[5\]](#)

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 160 - 165	C-2 / C-4	Carbons bonded to both nitrogen and chlorine are highly deshielded.
~ 150 - 155	C-8a	Quaternary carbon at the ring junction.
~ 135 - 140	C-6	Aromatic CH carbon.
~ 130 - 135	C-5 / C-7	Aromatic CH carbons.
~ 125 - 130	C-4a	Quaternary carbon at the ring junction.
~ 115 - 120	C-8	Carbon bearing the nitrile group.
~ 110 - 115	-C $\equiv$ N	Nitrile carbon, typically in this region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

### Experimental Protocol: MS Data Acquisition

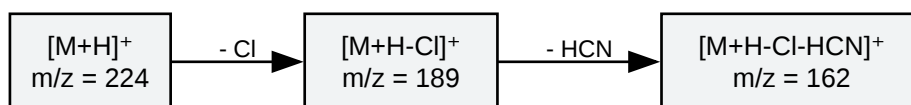
- **Ionization Method:** Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and will likely produce a prominent molecular ion peak.
- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
- **Data Acquisition:** Acquire the spectrum in positive ion mode. The sample can be introduced directly via infusion or through an LC-MS system.

## Predicted Mass Spectrum (ESI+)

The high-resolution mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion  $[M+H]^+$  due to the presence of two chlorine atoms.

Ion	Calculated m/z	Predicted Relative Abundance
$[C_9H_4Cl_2N_3]^+$	223.9777	100%
$[C_9H_4^{35}Cl^{37}ClN_3]^+$	225.9748	~65%
$[C_9H_4^{37}Cl_2N_3]^+$	227.9718	~10%

Note: The m/z values are for the  $[M+H]^+$  ion. PubChem predicts the monoisotopic mass to be 222.9704 Da.[4]



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Figure 2: Predicted Fragmentation Pathway of **2,4-Dichloroquinazoline-8-carbonitrile**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

### Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

- Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2230 - 2210	Medium, Sharp	C≡N stretch
~ 1620 - 1580	Medium	C=N stretch
~ 1550 - 1450	Strong	Aromatic C=C stretching
~ 800 - 700	Strong	C-Cl stretch
~ 900 - 690	Medium	Aromatic C-H out-of-plane bending

The presence of a sharp absorption band around 2220 cm<sup>-1</sup> would be a strong indicator of the nitrile functional group.[6][7]

## Conclusion

The spectroscopic characterization of **2,4-dichloroquinazoline-8-carbonitrile** is essential for its application in synthetic and medicinal chemistry. This guide provides a detailed framework for the acquisition and interpretation of its NMR, MS, and IR spectra. By combining the predicted data with the described experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.

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